molecular formula C17H20F3N3O4 B2598073 Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1323631-06-6

Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2598073
CAS No.: 1323631-06-6
M. Wt: 387.359
InChI Key: WDHIJLKBIQVVEE-UHFFFAOYSA-N
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Description

Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a trifluoroethyl group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the trifluoroethyl group and the phenyl ester. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring can facilitate interactions with biological macromolecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 4-((2-oxo-2-((2,2,2-trifluoroethyl)amino)acetamido)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a trifluoroethyl group, and a phenyl ester. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity compared to similar compounds.

Properties

IUPAC Name

phenyl 4-[[[2-oxo-2-(2,2,2-trifluoroethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O4/c18-17(19,20)11-22-15(25)14(24)21-10-12-6-8-23(9-7-12)16(26)27-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHIJLKBIQVVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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